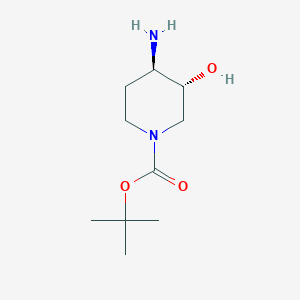

trans-4-Amino-1-boc-3-hydroxypiperidine

Description

trans-4-Amino-1-boc-3-hydroxypiperidine (CAS: 1007596-95-3) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, an amino group at the 4-position, and a hydroxyl group at the 3-position in a trans configuration. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol . This compound is widely used as a chiral intermediate in pharmaceutical synthesis, particularly in the development of opioid analogs and kinase inhibitors, due to its stereochemical rigidity and dual functional groups (amine and hydroxyl) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444033 | |

| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007596-95-3, 443955-98-4 | |

| Record name | 1,1-Dimethylethyl (3R,4R)-4-amino-3-hydroxy-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007596-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRANS-4-AMINO-1-BOC-3-HYDROXYPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine typically involves the protection of the amino group and the hydroxyl group on the piperidine ring. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amino group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: trans-4-Amino-1-boc-3-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The compound can undergo reduction reactions to modify the piperidine ring.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Chemical Properties and Structure

Trans-4-Amino-1-boc-3-hydroxypiperidine is characterized by its bicyclic structure featuring a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an amino group. Its molecular formula is . The presence of functional groups such as a primary amine and hydroxyl group enhances its reactivity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound serves as a precursor for various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases. Its role as a chiral intermediate is crucial in synthesizing drugs like ibrutinib, an anticancer agent that targets B-cell malignancies .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to undergo selective reactions. It acts as an intermediate in the synthesis of complex organic molecules, including peptidomimetics and other biologically active compounds .

Biological Research

Research has shown that this compound can modulate neurotransmitter systems, making it valuable in studies related to epilepsy, anxiety disorders, and other neurological conditions .

Case Studies and Research Findings

Recent studies have explored the synthesis and application of this compound in various contexts:

Synthesis of Peptidomimetics

The compound has been utilized as a chiral intermediate in synthesizing pharmaceuticals, demonstrating significant yields and selectivity in reactions aimed at producing complex molecules .

Integrin Antagonism

Research indicates that derivatives of this compound exhibit varying potencies as αVβ3 integrin antagonists, which are crucial in tumor-induced angiogenesis. This highlights its potential role in cancer therapy .

Neurotransmitter Modulation Studies

Experimental studies have shown that enhancing GABAergic transmission can significantly impact conditions like epilepsy and anxiety disorders. The compound's ability to modulate these pathways presents opportunities for novel therapeutic strategies .

Mechanism of Action

The mechanism of action of trans-4-Amino-1-boc-3-hydroxypiperidine is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not exhibit significant biological activity but is transformed into active compounds through various chemical reactions. These active compounds then interact with molecular targets such as enzymes, receptors, and ion channels to exert their effects .

Comparison with Similar Compounds

trans-4-Amino-1-Cbz-3-hydroxypiperidine (CAS: 167832-41-9)

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- Key Differences: Protecting Group: Replaces Boc with a carboxybenzyl (Cbz) group. Reactivity: Cbz is cleaved under hydrogenolysis (H₂/Pd-C) rather than acidic conditions (e.g., TFA for Boc). Applications: Preferred in syntheses requiring orthogonal protection strategies, such as peptide chemistry .

- Similarities: Retains the trans-3-hydroxy-4-amino-piperidine backbone, enabling comparable stereochemical control in reactions.

trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (CAS: 1268511-99-4)

- Molecular Formula : C₁₀H₂₀N₂O₃ (identical to the target compound)

- Molecular Weight : 216.28 g/mol

- Key Differences: Substituent Positions: Amino and hydroxyl groups are swapped (3-amino vs. 4-amino). Synthetic Utility: Altered regiochemistry impacts its reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

- Similarities : Same molecular weight and Boc protection, making it a regioisomer with overlapping applications in medicinal chemistry.

1-Boc-4-(Aminomethyl)piperidine (CAS: 144222-22-0)

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- Key Differences: Functional Groups: Replaces the 3-hydroxyl group with a 4-aminomethyl substituent. Physicochemical Properties: Higher lipophilicity (LogP ~1.8 vs. ~0.5 for the target compound) due to the absence of a polar hydroxyl group . Applications: Used in linker chemistry for antibody-drug conjugates (ADCs) or as a spacer in prodrug designs.

1-Boc-4-hydroxy-3,3-dimethylpiperidine (CAS: Not specified)

- Molecular Formula: C₁₂H₂₃NO₃

- Molecular Weight : 229.32 g/mol

- Key Differences :

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS: 190792-74-6)

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Key Differences :

Comparative Data Table

Biological Activity

Trans-4-Amino-1-boc-3-hydroxypiperidine is a piperidine derivative notable for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyl group attached to a piperidine ring. Its structural uniqueness contributes to its reactivity and selectivity in various biological interactions.

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems, particularly the GABAergic pathway .

Target Interaction

- GABA Receptors : The compound enhances the activity of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This interaction leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

Biochemical Pathways

- By enhancing GABAergic activity, this compound modulates downstream signaling pathways that control neurotransmitter release and synaptic plasticity. This modulation is critical for maintaining the balance between neuronal excitation and inhibition.

Pharmacological Implications

The increase in GABAergic activity can have several clinical implications:

- Anxiolytic Effects : Enhancing GABA receptor activity may lead to reduced anxiety levels.

- Anticonvulsant Properties : The compound could decrease seizure activity due to its inhibitory effects on neuronal excitability.

- Neuroprotective Effects : It may promote neuronal survival through modulation of synaptic plasticity .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Key Features | Biological Activity |

|---|---|---|

| trans-4-Amino-1-Cbz-3-hydroxypiperidine | Contains a carbobenzyloxy (Cbz) protecting group. | Similar GABA receptor interaction. |

| trans-3-Amino-1-boc-4-hydroxypiperidine | Different positioning of amino and hydroxyl groups on the piperidine ring. | Varies in reactivity. |

| 1-Boc-4-aminopiperidine-4-carboxylic acid | Contains an additional carboxylic acid group. | Potentially different pharmacokinetics. |

| (S)-1-Boc-3-hydroxypiperidine | Stereoisomer with distinct spatial arrangement. | May exhibit different biological effects. |

Case Studies and Research Findings

Recent studies have explored the synthesis and application of this compound in various contexts:

- Synthesis of Peptidomimetics : The compound has been utilized as a chiral intermediate in synthesizing pharmaceuticals such as ibrutinib, an anticancer drug targeting B-cell malignancies.

- Integrin Antagonism : In research comparing cyclopeptides derived from piperidine derivatives, trans 4-amino derivatives demonstrated varying potencies as αVβ3 integrin antagonists, which are critical in tumor-induced angiogenesis .

- Neurotransmitter Modulation Studies : Experimental studies have shown that compounds enhancing GABAergic transmission can significantly impact conditions like epilepsy and anxiety disorders.

Q & A

Basic: What are the common synthetic routes for preparing trans-4-Amino-1-Boc-3-hydroxypiperidine, and what reaction conditions are critical for stereochemical control?

The synthesis typically involves Boc protection of the amino group followed by hydroxylation or oxidation-reduction steps. Key methods include:

- Catalytic hydrogenation of protected intermediates to achieve the trans configuration .

- Use of chiral catalysts (e.g., palladium on carbon) to maintain stereochemical integrity during hydrogenation .

- Sequential Boc protection/deprotection to isolate reactive intermediates .

Critical conditions: - Temperature control (e.g., 25–50°C for hydrogenation) to avoid epimerization.

- Solvent selection (e.g., ethanol or THF) to stabilize intermediates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or impurities. Methodological solutions include:

- Cross-validation using orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) .

- High-purity standards (≥98% by HPLC-TOF) to exclude confounding effects from byproducts .

- Dose-response curves to distinguish true activity from nonspecific binding .

Example: A study reporting inconsistent IC50 values might require reassessment using standardized buffer systems (pH 7.4, 37°C) .

Basic: What analytical techniques are most reliable for characterizing this compound, and how are they optimized?

| Technique | Parameters | Key Applications |

|---|---|---|

| GC-MS | RT locking (e.g., tetracosane at 9.258 min), split mode (1:50), EI ionization (70 eV) | Detecting volatile impurities, confirming molecular weight |

| HPLC-TOF | λmax 249 nm, Δppm ≤1.5 for exact mass verification | Purity assessment, isotopic pattern validation |

| FTIR-ATR | 4000–400 cm⁻¹, 4 cm⁻¹ resolution | Identifying hydroxyl and Boc carbonyl stretches (1700–1750 cm⁻¹) |

Advanced: How does the stereochemistry of the 3-hydroxy and 4-amino groups influence interactions with biological targets?

The trans configuration enables dual hydrogen bonding with receptor residues (e.g., kinases or GPCRs). Comparative studies show:

- Increased binding affinity for trans vs. cis isomers due to optimal spatial alignment .

- Steric hindrance in cis isomers reduces access to hydrophobic binding pockets .

Methodological validation: - Molecular docking with crystallographic data (e.g., PDB entries) .

- NMR-based conformational analysis in solution .

Basic: What strategies are recommended for improving the solubility of this compound in aqueous media?

- Salt formation : Hydrochloride salts enhance solubility (e.g., 252.74 g/mol for HCl salt) .

- Co-solvents : Use DMSO (≤10%) or cyclodextrins for in vitro assays .

- pH adjustment : Protonate the amino group (pKa ~9) in acidic buffers .

Advanced: How can researchers design experiments to probe the metabolic stability of this compound in hepatic models?

- Liver microsome assays : Incubate with NADPH (1 mM) at 37°C, monitor via LC-MS/MS .

- CYP450 inhibition screening : Use fluorescent substrates (e.g., CYP3A4) to identify enzyme interactions .

- Stability thresholds : Define >50% parent compound remaining after 1 hour as stable .

Basic: What are the critical steps for Boc deprotection without compromising the piperidine ring?

- Acidolysis : Use TFA (10–20% in DCM) for 2–4 hours at 0°C to minimize side reactions .

- Neutralization : Quench with NaHCO3 to prevent ring-opening .

- Monitoring : Track deprotection via TLC (Rf shift) or NMR loss of Boc carbonyl peak .

Advanced: How do electronic effects from the Boc group modulate the reactivity of the 4-amino moiety?

The Boc group:

- Deactivates the amino group via electron withdrawal, reducing nucleophilicity .

- Enables selective functionalization at the 3-hydroxy position under mild conditions .

Experimental validation: - Hammett plots comparing Boc-protected vs. free amine reactivity .

- DFT calculations to map electron density distribution .

Basic: What safety precautions are essential when handling this compound?

- PPE : Gloves and goggles due to potential irritancy .

- Storage : –20°C under argon to prevent hydrolysis .

- Waste disposal : Neutralize acidic deprotection mixtures before disposal .

Advanced: How can structural analogs of this compound be rationally designed to optimize pharmacokinetic properties?

| Modification | Impact | Methodological Approach |

|---|---|---|

| Fluorination | Increases metabolic stability | Introduce CF3 via Ullmann coupling |

| Methylation | Enhances blood-brain barrier penetration | Reductive amination with formaldehyde |

| PEGylation | Prolongs half-life | Click chemistry with PEG-azide |

Validate using in silico ADMET models (e.g., SwissADME) and plasma protein binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.